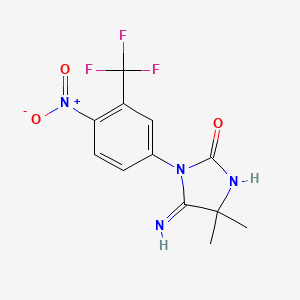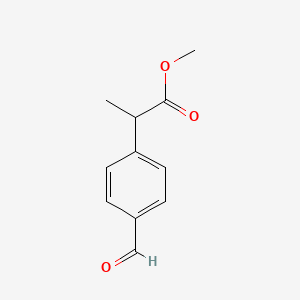
2-(4-Formylphenyl)propionic acid methyl ester
Descripción general
Descripción
2-(4-Formylphenyl)propionic acid methyl ester, also known as FMPEP or MAFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of arachidonic acid, a fatty acid that plays a crucial role in numerous biological processes.
Mecanismo De Acción
2-(4-Formylphenyl)propionic acid methyl ester works by binding to the active site of sEH, preventing it from hydrolyzing certain arachidonic acid metabolites. This leads to an increase in the levels of these metabolites, which can then exert their neuroprotective effects. Additionally, 2-(4-Formylphenyl)propionic acid methyl ester has been shown to have anti-inflammatory properties, which may also contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(4-Formylphenyl)propionic acid methyl ester can protect against neuronal damage caused by ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-Formylphenyl)propionic acid methyl ester has been shown to improve cognitive function and memory in animal models of these diseases. These effects are thought to be due to the increased levels of neuroprotective arachidonic acid metabolites and the anti-inflammatory properties of 2-(4-Formylphenyl)propionic acid methyl ester.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Formylphenyl)propionic acid methyl ester is its selectivity for sEH, which allows for the specific modulation of arachidonic acid metabolism. Additionally, 2-(4-Formylphenyl)propionic acid methyl ester has been shown to be effective in animal models of neurodegenerative diseases, making it a promising candidate for further research. However, one limitation of 2-(4-Formylphenyl)propionic acid methyl ester is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Formylphenyl)propionic acid methyl ester. One area of interest is the development of more stable analogs of 2-(4-Formylphenyl)propionic acid methyl ester that can be used in longer-term experiments. Additionally, further studies are needed to fully elucidate the mechanisms underlying the neuroprotective effects of 2-(4-Formylphenyl)propionic acid methyl ester and to determine its potential applications in the treatment of neurodegenerative diseases. Finally, studies exploring the effects of 2-(4-Formylphenyl)propionic acid methyl ester on other physiological systems, such as the cardiovascular system, may also be of interest.
Aplicaciones Científicas De Investigación
2-(4-Formylphenyl)propionic acid methyl ester has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of enzyme called soluble epoxide hydrolase (sEH), which is involved in the metabolism of arachidonic acid. By inhibiting sEH, 2-(4-Formylphenyl)propionic acid methyl ester can increase the levels of certain arachidonic acid metabolites, which have been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
methyl 2-(4-formylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAQUIFHFPBFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenyl)propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)
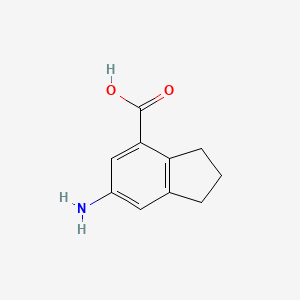
![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)
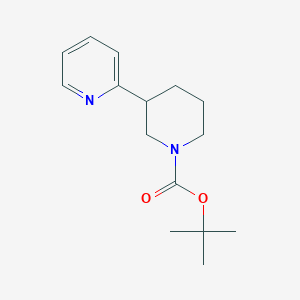
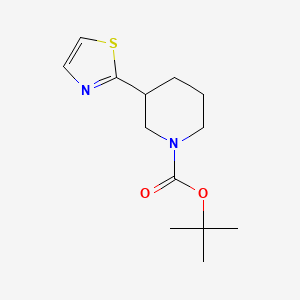
![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)
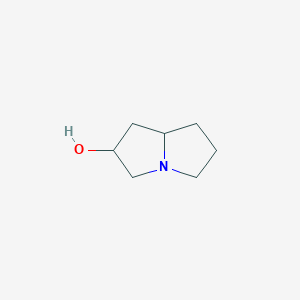
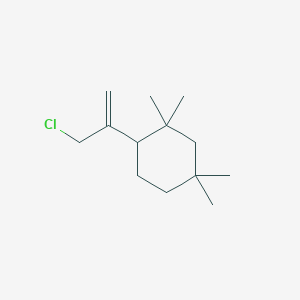
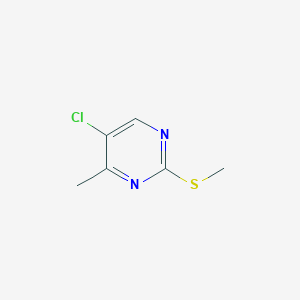
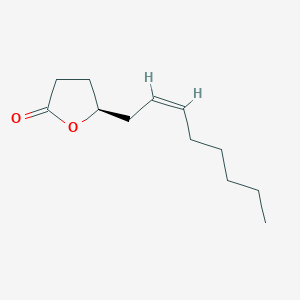
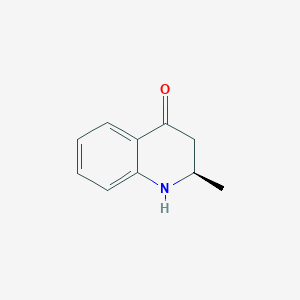
![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)
![2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329806.png)
